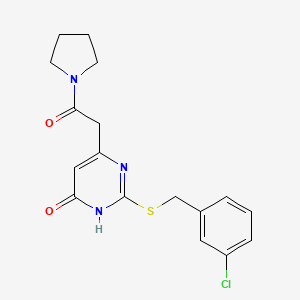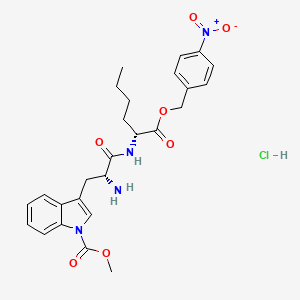![molecular formula C11H13N3O3S B2358321 7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-68-0](/img/structure/B2358321.png)
7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs .
Synthesis Analysis
An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .
Molecular Structure Analysis
The structure of similar compounds was determined by one- and two-dimensional NMR and IR spectroscopy .
Chemical Reactions Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .
Aplicaciones Científicas De Investigación
) in these compounds allows for functionalization that can be tailored to target specific cancer cells. .
Antibacterial Applications
The antibacterial activity of thiazolo[3,2-a]pyrimidine derivatives is another promising area of application. These compounds can be designed to disrupt bacterial cell wall synthesis or protein synthesis, thereby inhibiting the growth of bacteria. This makes them potential candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Properties
These derivatives also show potential as anti-inflammatory agents . They can be synthesized to modulate the body’s inflammatory response, which is crucial in the treatment of chronic inflammatory diseases. By targeting specific pathways in the inflammatory process, these compounds could lead to the development of novel anti-inflammatory medications .
Enzyme Inhibition
The thiazolo[3,2-a]pyrimidine moiety can be modified to create inhibitors for various enzymes. For instance, they can be used to inhibit kinases involved in cell signaling pathways, which is a key strategy in targeted cancer therapies. The ability to design specific enzyme inhibitors based on this scaffold is a valuable application in drug discovery .
Neuroprotective Effects
Research suggests that certain thiazolo[3,2-a]pyrimidine derivatives may have neuroprotective effects. These compounds could potentially be used to treat neurodegenerative diseases by protecting neuronal cells from damage or by modulating neurotransmitter systems .
Analgesic Uses
The chemical structure of thiazolo[3,2-a]pyrimidine derivatives makes them suitable for exploration as analgesics. They could be developed to target pain pathways, offering an alternative to traditional pain medications with possibly fewer side effects .
Agricultural Chemicals
In agriculture, these compounds could be explored for their use as pesticides or herbicides. Their chemical properties might be effective in controlling pests or weeds, contributing to crop protection and yield improvement .
Material Science
Lastly, the thiazolo[3,2-a]pyrimidine scaffold could be utilized in material science. Its derivatives might serve as organic semiconductors or as components in organic light-emitting diodes (OLEDs), given their potential electronic properties .
Direcciones Futuras
Thiazolo[3,2-a]pyrimidines, because of their virtually unlimited synthetic and pharmacological potential, have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . This heterocyclic system was used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .
Propiedades
IUPAC Name |
7-hydroxy-3-methyl-5-oxo-N-propan-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-5(2)12-8(15)7-9(16)13-11-14(10(7)17)6(3)4-18-11/h4-5,16H,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEHZXWPWBJAJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)



![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)


![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2358258.png)
![3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride](/img/structure/B2358260.png)
![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2358261.png)